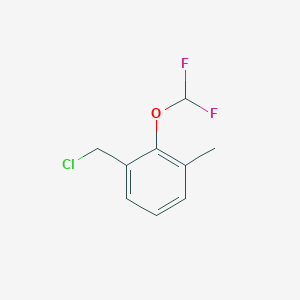![molecular formula C12H16FNO4S B13556481 tert-butyl N-[4-(fluorosulfonyl)-3-methylphenyl]carbamate](/img/structure/B13556481.png)
tert-butyl N-[4-(fluorosulfonyl)-3-methylphenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[4-(fluorosulfonyl)-3-methylphenyl]carbamate: is an organic compound that has garnered attention in various scientific fields due to its unique chemical properties This compound is characterized by the presence of a tert-butyl group, a fluorosulfonyl group, and a carbamate moiety attached to a methylphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(fluorosulfonyl)-3-methylphenyl]carbamate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl carbamate with 4-(fluorosulfonyl)-3-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to achieve efficient and cost-effective production .
Análisis De Reacciones Químicas
Types of Reactions: tert-butyl N-[4-(fluorosulfonyl)-3-methylphenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The fluorosulfonyl group can be oxidized under specific conditions to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines or alcohols.
Substitution: Various carbamate derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-[4-(fluorosulfonyl)-3-methylphenyl]carbamate is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is utilized in the development of new synthetic methodologies .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacological agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development and therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[4-(fluorosulfonyl)-3-methylphenyl]carbamate involves its interaction with specific molecular targets. The fluorosulfonyl group is known to form strong interactions with nucleophilic sites in biological molecules, leading to the modulation of their activity. The carbamate moiety can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects .
Comparación Con Compuestos Similares
- tert-butyl N-[4-(fluorosulfonyl)pyridin-2-yl]carbamate
- tert-butyl chlorosulfonylcarbamate
- tert-butyl N-{1-[4-(fluorosulfonyl)phenyl]ethyl}carbamate
Comparison: Compared to these similar compounds, tert-butyl N-[4-(fluorosulfonyl)-3-methylphenyl]carbamate is unique due to the presence of the methyl group on the phenyl ring. This structural difference can influence its reactivity, stability, and interaction with biological targets, making it distinct in its applications and effects.
Propiedades
Fórmula molecular |
C12H16FNO4S |
|---|---|
Peso molecular |
289.33 g/mol |
Nombre IUPAC |
tert-butyl N-(4-fluorosulfonyl-3-methylphenyl)carbamate |
InChI |
InChI=1S/C12H16FNO4S/c1-8-7-9(5-6-10(8)19(13,16)17)14-11(15)18-12(2,3)4/h5-7H,1-4H3,(H,14,15) |
Clave InChI |
WFNUYSLGZHSDQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[(4-hydroxyoxan-4-yl)methyl]-N-methylcarbamate](/img/structure/B13556413.png)




![2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol](/img/structure/B13556450.png)


![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13556476.png)



